4-Tert-butyl-2-propanoylcyclohexan-1-one
Description
The compound 4-tert-butyl-2-propanoylcyclohexan-1-one features a cyclohexanone backbone substituted with a tert-butyl group at the 4-position and a propanoyl (propionyl) group at the 2-position. Its properties must be inferred from structurally related compounds discussed below.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-tert-butyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
UUOALHMQTJPKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-propanoylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Tert-butyl-2-propanoylcyclohexan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: 4-Tert-butyl-2-propanoylcyclohexanol.
Oxidation: 4-Tert-butyl-2-propanoylcyclohexanoic acid.
Substitution: Various substituted cyclohexanone derivatives depending on the electrophile used.
Scientific Research Applications
4-Tert-butyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-tert-butyl-2-propanoylcyclohexan-1-one with analogous cyclohexanone derivatives from the evidence, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key Observations:
- Steric Effects: The tert-butyl group in all compounds provides steric hindrance, influencing reactivity and molecular interactions. For example, in 1-hydroxy-2,4-di-tert-butylbenzene, tert-butyl groups protect the hydroxyl group from oxidation .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, propanoyl) increase the electrophilicity of the ketone, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., silyloxy) may stabilize enolate intermediates .
- Biological Activity: Arylidene-substituted cyclohexanones (e.g., the bis-chalcone in ) exhibit cytotoxicity, likely due to extended conjugation and planar structures enabling DNA intercalation.
Biological Activity
4-Tert-butyl-2-propanoylcyclohexan-1-one is a compound that has garnered attention for its biological activity, particularly in the fields of antibacterial and insecticidal properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H22O
- Molecular Weight : 206.32 g/mol
- Chemical Structure : The compound is characterized by a cyclohexanone ring substituted with a tert-butyl group and a propanoyl group, which influences its reactivity and biological interactions.
Antibacterial Activity
Research indicates that derivatives of 4-tert-butylcyclohexanone exhibit significant antibacterial properties. Notably, the compound has shown effectiveness against various Gram-positive bacteria, including:
| Bacteria | Activity Level | Reference |
|---|---|---|
| Bacillus subtilis | Strong | |
| Staphylococcus aureus | Strong | |
| Escherichia coli | Moderate |
In a study focused on the synthesis and biological evaluation of related compounds, it was found that bromolactone derivatives demonstrated notable bacteriostatic effects, particularly against Bacillus subtilis and Staphylococcus aureus. The strongest activity was observed with specific structural modifications, highlighting the importance of chemical structure in determining efficacy .
Insecticidal Activity
The insecticidal properties of 4-tert-butyl-2-propanoylcyclohexan-1-one have also been investigated. For instance, one derivative was characterized by attractant properties toward larvae of Alphitobius diaperinus and exhibited moderate antifeedant activity against Myzus persicae (green peach aphid). This suggests potential applications in pest control strategies .
The exact mechanisms through which 4-tert-butyl-2-propanoylcyclohexan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be linked to interference with bacterial cell wall synthesis and disruption of cellular processes in insects.
Study on Antibacterial Efficacy
A detailed study evaluated the antibacterial efficacy of various derivatives of 4-tert-butylcyclohexanone. The results demonstrated that structural variations significantly influenced antibacterial potency. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify activity levels against different bacterial strains.
Findings:
- The most effective derivative had an MIC of 12.5 µg/mL against Bacillus subtilis.
- Structural modifications that increased lipophilicity enhanced membrane penetration, leading to improved antibacterial activity.
Insecticidal Evaluation
In another study, the insecticidal potential was assessed through feeding deterrent assays and attraction tests. The results indicated that certain derivatives not only attracted larvae but also deterred adult feeding effectively.
Key Results:
- The compound displayed a feeding deterrent index of 65% against adult aphids.
- Larval attraction was quantified using bioassays, revealing a significant preference for treated over untreated surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
